molecular formula C22H23N3O4 B11657719 (5E)-5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11657719
M. Wt: 393.4 g/mol
InChI Key: XALPCORFOFHFMD-CPNJWEJPSA-N
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Description

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diethylamino group, a methoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and 1-(3-methoxyphenyl)-1,3-diazine-2,4,6-trione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process is often optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H23N3O4/c1-4-24(5-2)16-11-9-15(10-12-16)13-19-20(26)23-22(28)25(21(19)27)17-7-6-8-18(14-17)29-3/h6-14H,4-5H2,1-3H3,(H,23,26,28)/b19-13+

InChI Key

XALPCORFOFHFMD-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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